molecular formula C3H4O4 B084293 (1,3-14C2)Propanedioic acid CAS No. 13878-08-5

(1,3-14C2)Propanedioic acid

Cat. No. B084293
CAS RN: 13878-08-5
M. Wt: 108.05 g/mol
InChI Key: OFOBLEOULBTSOW-FTOQCNSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-14C2)Propanedioic acid, also known as malonic acid, is a dicarboxylic acid that is commonly used in organic synthesis. It is a white crystalline solid that is soluble in water and has a melting point of 135-137°C. This acid is a valuable starting material for the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Mechanism Of Action

The mechanism of action of (1,3-14C2)Propanedioic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that use carboxylic acids as substrates. This inhibition can lead to a decrease in the activity of these enzymes, which can have a variety of physiological effects.

Biochemical And Physiological Effects

(1,3-14C2)Propanedioic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including malate dehydrogenase and succinate dehydrogenase. Additionally, (1,3-14C2)Propanedioic acid acid has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using (1,3-14C2)Propanedioic acid in lab experiments is its versatility as a starting material for the synthesis of a wide variety of organic compounds. Additionally, its ability to act as a pH buffer makes it useful in biochemical and physiological experiments. However, one limitation of using (1,3-14C2)Propanedioic acid acid is its toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (1,3-14C2)Propanedioic acid. One area of interest is the development of new synthetic methods for producing (1,3-14C2)Propanedioic acid acid and its derivatives. Additionally, there is ongoing research into the biochemical and physiological effects of (1,3-14C2)Propanedioic acid acid, particularly its potential as a therapeutic agent for the treatment of various diseases. Finally, there is interest in developing new applications for (1,3-14C2)Propanedioic acid acid in industrial processes, such as the production of biodegradable plastics.

Synthesis Methods

There are several methods for synthesizing (1,3-14C2)Propanedioic acid, but the most commonly used method involves the reaction of chloroacetic acid with potassium cyanide. The reaction produces potassium malonate, which is then hydrolyzed to yield (1,3-14C2)Propanedioic acid acid. Another method involves the reaction of acetic anhydride with potassium cyanide, which produces diacetoacetic acid. This acid can be further hydrolyzed to yield (1,3-14C2)Propanedioic acid acid.

Scientific Research Applications

(1,3-14C2)Propanedioic acid has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic synthesis, particularly in the synthesis of carboxylic acids, ketones, and aldehydes. Additionally, (1,3-14C2)Propanedioic acid acid is used as a pH buffer in biochemical and physiological experiments.

properties

CAS RN

13878-08-5

Product Name

(1,3-14C2)Propanedioic acid

Molecular Formula

C3H4O4

Molecular Weight

108.05 g/mol

IUPAC Name

(1,3-14C2)propanedioic acid

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+2,3+2

InChI Key

OFOBLEOULBTSOW-FTOQCNSHSA-N

Isomeric SMILES

C([14C](=O)O)[14C](=O)O

SMILES

C(C(=O)O)C(=O)O

Canonical SMILES

C(C(=O)O)C(=O)O

synonyms

MALONIC ACID, [1,3-14C]

Origin of Product

United States

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